1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one
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Description
1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a detailed overview of its biological activities, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is C₁₈H₁₈N₄O₂, with a molecular weight of 334.37 g/mol. The structure features an imidazolidinone core linked to a benzo[d]imidazole moiety and a methoxyphenyl substituent, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with biological targets.
Anticancer Activity
Recent research has shown that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated an IC50 value of approximately 5 µM for MCF-7 cells, suggesting potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 4.5 |
Compound B | A549 | 6.0 |
Target Compound | MCF-7 | 5.0 |
Doxorubicin | MCF-7 | 0.5 |
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. The following points summarize key findings:
- Substituent Effects : The presence of the methoxy group on the phenyl ring enhances lipophilicity and cellular uptake, which correlates with increased cytotoxicity.
- Imidazolidinone Core : The imidazolidinone structure is essential for maintaining biological activity, as modifications to this core significantly reduce efficacy.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Methoxy group addition | Increases cytotoxicity |
Alteration of imidazolidinone core | Decreases activity |
Variations in benzo[d]imidazole moiety | Variable effects depending on substitution |
Case Studies
Several case studies have investigated the therapeutic potential of compounds structurally related to the target compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar structures exhibited significant antitumor activity in vivo, leading to tumor regression in xenograft models .
- Mechanistic Studies : Another investigation explored the interaction between these compounds and specific protein targets involved in cell signaling pathways, providing insights into their mechanism of action at the molecular level .
Properties
IUPAC Name |
1-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-18-9-5-4-8-17(18)25-11-10-23(21(25)28)14-19(27)26-13-12-24-16-7-3-2-6-15(16)22-20(24)26/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUAQOLIKCWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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